molecular formula C21H22FN3OS B15201993 N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B15201993
M. Wt: 383.5 g/mol
InChI Key: PNYODBIRWIATDZ-UHFFFAOYSA-N
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Description

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic small molecule characterized by a quinazolinyl core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 6, and a thio-linked acetamide moiety with an N-butyl chain. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors, antimicrobial agents, or anticancer compounds . The presence of the 4-fluorophenyl group enhances metabolic stability and hydrophobic interactions, while the thioacetamide linker may contribute to redox activity or metal coordination .

Properties

Molecular Formula

C21H22FN3OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-butyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H22FN3OS/c1-3-4-11-23-19(26)13-27-21-17-12-14(2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)

InChI Key

PNYODBIRWIATDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 4-fluoroaniline with 2-methyl-4-quinazolinone in the presence of a suitable catalyst. The resulting intermediate is then reacted with butylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.

Scientific Research Applications

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide (CAS 606131-34-4)

This compound () shares the same quinazolinyl-thioacetamide backbone but substitutes the N-butyl group with a cyclopentyl ring. Key differences include:

  • Stereochemical Effects : The cyclopentyl group introduces steric constraints that may hinder binding to flat protein pockets compared to the linear N-butyl chain.
Property N-Butyl Derivative N-Cyclopentyl Derivative
Substituent Butyl Cyclopentyl
Molecular Weight (g/mol) ~452.5 (estimated) ~450.5 (estimated)
Potential Application Kinase inhibition Kinase inhibition

While direct biological data are unavailable, structural analysis suggests that the N-alkyl group modulates solubility and target selectivity .

Substituted N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives

describes analogs with a quinoxaline core instead of quinazoline. Quinoxaline lacks the nitrogen atom at position 4 of the quinazoline ring, reducing hydrogen-bonding capacity. For example, compound 4a (Yield: 90.2%, mp: 230–232°C) features a pyrimidine-thioacetamide side chain and a diphenylquinoxaline core . Key distinctions:

  • Aromatic Interactions: Quinoxaline’s planar structure may favor π-π stacking with aromatic residues in enzymes, whereas quinazoline’s additional nitrogen could enhance polar interactions.
  • Synthetic Accessibility : The method in uses reflux with thiouracil derivatives, suggesting that thioacetamide-linked compounds are generally synthesized via nucleophilic substitution under mild conditions .

Perfluoroalkyl Thio-Acetamide Derivatives

lists acetamides with perfluoroalkyl thio groups (e.g., γ-ω-perfluoro-C4-20-alkyl chains). These compounds diverge significantly:

  • Applications : Perfluoroalkyl chains impart surfactant-like properties, making them suitable for coatings or firefighting foams rather than biomedical uses.
  • Chemical Stability : The strong C–F bonds enhance thermal and chemical resistance but reduce biodegradability compared to the fluorophenyl-quinazoline system .

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